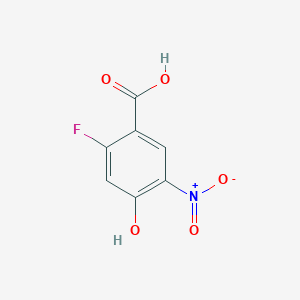

2-Fluoro-4-hydroxy-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-4-hydroxy-5-nitrobenzoic acid” is a chemical compound . It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Chemical Reactions Analysis

“this compound” is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Applications De Recherche Scientifique

Building Block for Heterocyclic Synthesis

2-Fluoro-4-hydroxy-5-nitrobenzoic acid is valuable in the synthesis of heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. It has shown effectiveness in preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, which are significant in drug discovery (Křupková et al., 2013).

High-Performance Liquid Chromatography

This compound is used in high-performance liquid chromatography (HPLC) for amino acid analysis. The use of related compounds like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole in HPLC provides sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Synthesis of Guanine-Mimetic Library

In the field of molecular biology, this compound has been used in the synthesis of guanine-mimetic libraries. Such applications are crucial in understanding genetic materials and developing new therapeutic approaches (Miller & Mitchison, 2004).

Sulfhydryl Group Analysis

This compound derivatives have been synthesized for determining sulfhydryl groups, which is a fundamental biochemical process. The compound 5,5′-dithiobis(2-nitrobenzoic acid) is useful for studying sulfhydryl groups in biological materials (Ellman, 1959).

Macrocycles Synthesis

The compound plays a role in the efficient assembly of macrocycles. For example, the synthesis of 14-membered macrocycles using 3-fluoro-4-nitrobenzoic acid demonstrates its utility in creating complex molecular structures (Kiselyov et al., 1999).

Anticonvulsant Activity Studies

Studies involving Zn(II) and Co(II) complexes of related compounds like 3-nitro-4-hydroxybenzoic acid have been conducted to explore their anticonvulsant activities. Such studies contribute to the development of new anticonvulsant drugs (D'angelo et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution (S_NAr). In this process, the fluorine in 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is substituted with the OH of various 2-aminophenols . This reaction is facilitated by the electron-withdrawing nitro group, which activates the benzene ring towards nucleophilic attack .

Biochemical Pathways

The compound’s ability to undergo s_nar reactions suggests it could potentially influence pathways involving aromatic compounds .

Result of Action

The result of the compound’s action is the formation of new compounds through the S_NAr reaction. For instance, it can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . The exact molecular and cellular effects would depend on the specific targets and pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the S_NAr reaction can be affected by the pH of the environment, the temperature, and the presence of other reactive species . Additionally, safety data suggests that the compound should be handled carefully to avoid generating dust, indicating that its stability could be affected by physical manipulation .

Propriétés

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYOJWIYWUTYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)

![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)